4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
4-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-5-6-13-12(8-10)15-9-11-4-3-7-14(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJGCDWEYSGPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2CCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 1-methyl-2-pyrrolidinemethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex molecules. Researchers utilize it to create derivatives that can exhibit enhanced biological activities or improved chemical properties. The synthesis often involves reactions with other pyridine derivatives or functional groups under controlled conditions.
Synthetic Routes
The typical synthetic route for 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine involves the reaction of 2-methyl-5-hydroxypyridine with 1-methyl-2-pyrrolidinemethanol in the presence of bases such as sodium hydride or potassium carbonate. This method allows for the formation of the methoxy linkage, which is essential for the compound's reactivity .
Ligand in Biochemical Assays
this compound has been investigated for its role as a ligand in various biochemical assays. Its ability to bind to specific receptors makes it valuable in studying receptor-ligand interactions and their implications in pharmacology.
Mechanism of Action
The compound acts primarily on nicotinic acetylcholine receptors (nAChRs), where it functions as an agonist. This interaction can influence neurotransmitter release and synaptic transmission, potentially leading to cognitive enhancement and neuroprotective effects .
Therapeutic Potential
Drug Development
Research has explored the therapeutic properties of this compound, particularly its potential as a precursor in drug development. Its structural characteristics allow it to be modified into various pharmacologically active compounds.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) against selected microorganisms are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications, including the formulation of electronic cigarettes and other consumer products where specific sensory experiences are desired .
Case Study 1: Neuropharmacological Research
A study investigating the effects of this compound on cognitive functions revealed that it enhances memory retention in animal models through its action on nAChRs. The results indicated significant improvements in learning tasks compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, researchers tested various concentrations of this compound against clinical isolates of Staphylococcus aureus. The results confirmed its effectiveness, suggesting further exploration for therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring and the pyrrolidine moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine
- 1-Methyl-2-pyrrolidinemethanol
- 2-Methylpyridine derivatives
Uniqueness
4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and pyrrolidine rings enhances its versatility in various applications, distinguishing it from other similar compounds .
Biological Activity
4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a methoxy group and a methylpyrrolidine moiety. Its molecular formula is , and it exhibits properties typical of pyridine derivatives, which are known for their diverse biological activities.
The biological activity of this compound is primarily mediated through its interaction with specific biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a potent agonist at these receptors, influencing neurotransmitter release and synaptic transmission. This interaction can lead to various physiological effects, including modulation of cognitive functions and potential neuroprotective effects .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism : Induction of caspase-dependent apoptosis and inhibition of cell proliferation.
The compound's ability to modulate key pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics .
Study 1: Neuroprotective Effects
A study published in Pharmacology Research explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation in the brain.
Study 2: Analgesic Activity
In another investigation, the analgesic potential of this compound was assessed using a formalin-induced pain model in rats. The results demonstrated significant pain relief comparable to standard analgesics, suggesting its potential as a new pain management therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine core is functionalized with a methoxy group via alkylation using (1-methylpyrrolidin-2-yl)methanol under basic conditions (e.g., NaH or K₂CO₃ in DMF). Solvent choice (e.g., DMSO vs. DMF) significantly impacts reaction efficiency, with DMSO favoring higher yields due to its polar aprotic properties . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at position 2, methyl-pyrrolidine linkage) and FT-IR for functional group analysis (C-O-C stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), evaluated via broth microdilution assays (MIC values: 8–32 µg/mL). The pyrrolidine moiety may enhance membrane penetration, while the methoxy group influences target binding . Computational docking (e.g., AutoDock Vina) predicts interactions with bacterial enzymes like dihydrofolate reductase (DHFR).
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies in NMR splitting may arise from dynamic effects (e.g., restricted rotation of the pyrrolidine ring). Variable-temperature NMR (VT-NMR) experiments (e.g., 25°C to 60°C in DMSO-d₆) can decouple signals by increasing molecular motion. Alternatively, 2D NMR techniques (COSY, NOESY) clarify through-space interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : Metabolic stability is assessed via HepG2 microsomal assays (t½ < 30 min indicates rapid clearance). Structural modifications, such as replacing the methyl group on pyrrolidine with a trifluoromethyl group, improve lipophilicity (logP from 1.8 to 2.5) and bioavailability. In vitro BBB permeability assays (PAMPA-BBB) guide CNS-targeted modifications .
Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulkier alkoxy groups (e.g., ethoxy) reduce antimicrobial potency due to steric hindrance, while electron-withdrawing groups (e.g., nitro) at position 4 enhance activity. Comparative assays (MIC, IC₅₀) and molecular dynamics simulations quantify these effects .
Q. What experimental designs address contradictions in reported cytotoxicity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in triplicate using HepG2 and HEK293 cells, 10% FBS) reduce variability. Meta-analysis of existing data identifies outliers, while dose-response curves (4-parameter logistic model) improve reproducibility .
Contradictions and Resolutions
- Synthetic Yield Variability : Yields range from 40% to 75% depending on solvent (DMSO vs. THF) and base (NaH vs. K₂CO₃). Resolution: Optimize using design-of-experiments (DoE) approaches .
- Biological Activity Discrepancies : Inconsistent MIC values across labs. Resolution: Standardize inoculum size (5 × 10⁵ CFU/mL) and growth medium (Mueller-Hinton broth) .
Key Citations
- Synthesis and solvent effects:
- Biological evaluation:
- Pharmacokinetic optimization:
- Structural characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
